molecular formula C16H17ClN4OS B061563 Benzoic acid, 4-chloro-2-((3,4-dimethylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide CAS No. 195370-38-8

Benzoic acid, 4-chloro-2-((3,4-dimethylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide

Cat. No. B061563
CAS RN: 195370-38-8
M. Wt: 348.9 g/mol
InChI Key: VFQFONIKSIGKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-chloro-2-((3,4-dimethylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is a compound that has been widely studied in the field of chemistry and biochemistry. It is a hydrazide derivative of benzoic acid and is known for its various applications in scientific research.

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-2-((3,4-dimethylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is not well understood. However, it is believed to interact with metal ions and form stable complexes, which can be used for the determination of metal ions in water samples. It may also act as a ligand and bind to metal ions in biological systems, affecting their function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of benzoic acid, 4-chloro-2-((3,4-dimethylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide are not well studied. However, it is known to have low toxicity and is not expected to have any significant adverse effects on biological systems.

Advantages and Limitations for Lab Experiments

One of the advantages of using benzoic acid, 4-chloro-2-((3,4-dimethylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide in lab experiments is its stability and low toxicity. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in water, which may affect its application in certain experiments.

Future Directions

There are several future directions for the study of benzoic acid, 4-chloro-2-((3,4-dimethylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide. One potential direction is the synthesis of novel derivatives with improved solubility and stability. Another direction is the study of its potential applications in medicinal chemistry, such as the development of metal-based drugs for the treatment of cancer or other diseases. Additionally, further research is needed to better understand its mechanism of action and potential effects on biological systems.
Conclusion:
Benzoic acid, 4-chloro-2-((3,4-dimethylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is a compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and effects on biological systems.

Synthesis Methods

The synthesis of benzoic acid, 4-chloro-2-((3,4-dimethylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide can be achieved by reacting 4-chloro-2-((3,4-dimethylphenyl)amino)benzoic acid with thiosemicarbazide in the presence of a strong acid. The reaction results in the formation of a yellow crystalline solid, which is then purified by recrystallization.

Scientific Research Applications

Benzoic acid, 4-chloro-2-((3,4-dimethylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been extensively used in scientific research due to its various applications. It has been used as an analytical reagent for the determination of copper, iron, and nickel ions in water samples. It has also been used as a precursor for the synthesis of other compounds, such as hydrazones, thiosemicarbazones, and Schiff bases, which have potential applications in medicinal chemistry.

properties

CAS RN

195370-38-8

Product Name

Benzoic acid, 4-chloro-2-((3,4-dimethylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide

Molecular Formula

C16H17ClN4OS

Molecular Weight

348.9 g/mol

IUPAC Name

[[4-chloro-2-(3,4-dimethylanilino)benzoyl]amino]thiourea

InChI

InChI=1S/C16H17ClN4OS/c1-9-3-5-12(7-10(9)2)19-14-8-11(17)4-6-13(14)15(22)20-21-16(18)23/h3-8,19H,1-2H3,(H,20,22)(H3,18,21,23)

InChI Key

VFQFONIKSIGKOQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N)C

Other CAS RN

195370-38-8

synonyms

Benzoic acid, 4-chloro-2-((3,4-dimethylphenyl)amino)-, 2-(aminothioxom ethyl)hydrazide

Origin of Product

United States

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